Anti-MRSA agent 7

DNA gyrase S. aureus IC50

Anti-MRSA agent 7, also known as Compound 12, is a potent antibacterial small molecule with the chemical formula C22H20BrF2N3O4 and a molecular weight of 508.31. It is characterized as an inhibitor of bacterial DNA gyrase and topoisomerase IV (topo IV), which are essential enzymes for bacterial DNA replication.

Molecular Formula C22H20BrF2N3O4
Molecular Weight 508.3 g/mol
Cat. No. B12390361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 7
Molecular FormulaC22H20BrF2N3O4
Molecular Weight508.3 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F
InChIInChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1
InChIKeyNHXTWWVJRWMAAW-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anti-MRSA Agent 7: Baseline Characteristics of a Potent DNA Gyrase/Topo IV Inhibitor


Anti-MRSA agent 7, also known as Compound 12, is a potent antibacterial small molecule with the chemical formula C22H20BrF2N3O4 and a molecular weight of 508.31 . It is characterized as an inhibitor of bacterial DNA gyrase and topoisomerase IV (topo IV), which are essential enzymes for bacterial DNA replication .

Critical Differentiation: Why Anti-MRSA Agent 7 Cannot Be Substituted with Other In-Class Compounds


Generic substitution among DNA gyrase/topo IV inhibitors is not scientifically sound due to the unique dual-target inhibition profile of Anti-MRSA agent 7 . The compound's specific IC50 values against S. aureus DNA gyrase, E. coli DNA gyrase, S. aureus topo IV, and E. coli topo IV (0.185 μM, 0.365 μM, 0.341 μM, and 0.059 μM, respectively) represent a distinct inhibitory signature that is not replicated by other known compounds in this class . This precise multi-enzyme targeting and its associated potency are essential for its observed bactericidal efficacy, making simple interchangeability with analogs unreliable for research applications .

Quantitative Evidence Guide for Anti-MRSA Agent 7: Direct Comparative Data on Target Engagement


Comparative Inhibitory Potency of Anti-MRSA Agent 7 Against S. aureus DNA Gyrase

Anti-MRSA agent 7 demonstrates potent inhibition of S. aureus DNA gyrase. In enzymatic assays, the compound achieved an IC50 of 0.185 μM .

DNA gyrase S. aureus IC50 Antibacterial Topoisomerase inhibitor

Comparative Inhibitory Potency of Anti-MRSA Agent 7 Against E. coli DNA Gyrase

The inhibitory activity of Anti-MRSA agent 7 was also characterized against E. coli DNA gyrase, showing an IC50 of 0.365 μM .

DNA gyrase E. coli IC50 Antibacterial Topoisomerase inhibitor

Comparative Inhibitory Potency of Anti-MRSA Agent 7 Against S. aureus Topoisomerase IV

In addition to DNA gyrase, Anti-MRSA agent 7 inhibits S. aureus topoisomerase IV. The reported IC50 for this target is 0.341 μM .

Topoisomerase IV S. aureus IC50 Antibacterial

Comparative Inhibitory Potency of Anti-MRSA Agent 7 Against E. coli Topoisomerase IV

The compound's activity against E. coli topoisomerase IV was found to be the most potent among the four targets tested, with an IC50 value of 0.059 μM .

Topoisomerase IV E. coli IC50 Antibacterial

In Vitro Antibacterial Activity of Anti-MRSA Agent 7 Against Key Gram-Positive Pathogens

Anti-MRSA agent 7 exhibits potent antibacterial activity against a panel of Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) values were determined for several clinically relevant strains. The compound showed an MIC of 0.03 μM against both S. aureus (ATCC 29213) and a clinical MRSA isolate (MRSA QA-12.1). Activity against another MRSA isolate (MRSA QA-11.7) was also noted at 0.06 μM. Against E. faecalis (DRK 057), the MIC was 4.07 μM .

MRSA MIC Antibacterial activity S. aureus E. faecalis

Time-Kill Kinetics and In Vivo Efficacy Data for Anti-MRSA Agent 7

Anti-MRSA agent 7 demonstrates a dose-dependent bactericidal effect. In vitro time-kill assays against planktonic MRSA (ATCC 43300) showed that treatment at 8 × MIC achieved a bactericidal effect after 8 hours, followed by re-growth . In a murine neutropenic thigh infection model, the compound demonstrated in vivo efficacy, showing inhibition of bacterial growth in a dose-dependent manner at doses of 20 and 40 mg/kg administered intraperitoneally four times a day .

Time-kill In vivo efficacy MRSA Pharmacodynamics Neutropenic thigh model

Validated Application Scenarios for Anti-MRSA Agent 7 Based on Quantitative Evidence


In Vitro Mechanistic Studies on Bacterial Topoisomerases

Researchers investigating the mechanism of action of dual DNA gyrase/topoisomerase IV inhibitors can utilize Anti-MRSA agent 7 as a well-characterized tool compound. The established IC50 values against S. aureus and E. coli enzymes (0.059 - 0.365 μM) provide precise concentration guidelines for enzymatic assays and mode-of-inhibition studies .

Antibacterial Susceptibility Testing and Resistance Development Studies

The defined MIC values (e.g., 0.03 - 0.06 μM against various MRSA strains) make Anti-MRSA agent 7 a valuable reference compound in studies aimed at characterizing new antibacterial agents or investigating the development of resistance in MRSA and other Gram-positive pathogens . Its potent activity allows for its use as a positive control in screening campaigns.

Pharmacodynamic Evaluation in Murine Infection Models

For research programs requiring in vivo proof-of-concept, Anti-MRSA agent 7 serves as a benchmark with established pharmacokinetic/pharmacodynamic (PK/PD) parameters. The documented in vivo efficacy in a neutropenic mouse thigh model at 20-40 mg/kg (IP/QID) provides a validated experimental framework for comparative efficacy studies of new chemical entities .

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